

# Comparative Preclinical Safety Profile of Gunagratinib: An Indirect Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Gunagratinib |           |
| Cat. No.:            | B10823835    | Get Quote |

A comprehensive review of publicly available data on **Gunagratinib** (ICP-192) reveals a primary focus on clinical trial outcomes, with limited specific data on its preclinical safety profile in animal models. Preclinical data is frequently mentioned as demonstrating **Gunagratinib**'s ability to overcome resistance to first-generation FGFR inhibitors.[1] However, detailed preclinical toxicology findings are not readily available in the public domain. This guide, therefore, provides an analysis based on the reported safety profile from early-phase human clinical trials to infer the likely areas of focus and findings in the preceding preclinical assessments.

**Gunagratinib** is a novel, irreversible, and highly selective pan-FGFR (Fibroblast Growth Factor Receptor) inhibitor.[2] It is designed to target tumors with FGF/FGFR gene aberrations.[3] The agent covalently binds to inhibit FGFR activities, a mechanism that is hypothesized to overcome acquired resistance to earlier, reversible FGFR inhibitors.[1][4]

### **Inferred Preclinical Safety and Tolerability**

The safety profile observed in the Phase I/IIa clinical trials (NCT03758664) provides the most detailed insights into the potential toxicities of **Gunagratinib** that would have been initially identified and characterized in preclinical animal models. The reported treatment-related adverse events in humans are consistent with the known on-target effects of FGFR inhibition.

### **Key Adverse Events Observed in Clinical Trials**



The most common treatment-related adverse events (TRAEs) reported in patients receiving **Gunagratinib** are summarized below. These are likely the primary toxicities monitored and characterized in preclinical studies.

| Adverse Event Category                   | Specific Adverse Event                     | Incidence in Clinical Trial<br>Patients (>20%) |
|------------------------------------------|--------------------------------------------|------------------------------------------------|
| Metabolism and Nutrition                 | Hyperphosphatemia                          | 73.33%                                         |
| Hypercalcemia                            | 33.33%                                     |                                                |
| Hypertriglyceridemia                     | 26.67%                                     | _                                              |
| Increased Blood Uric Acid                | 20.00%                                     | _                                              |
| Hepatobiliary                            | Increased Aspartate Aminotransferase (AST) | 26.67%                                         |
| Increased Alanine Aminotransferase (ALT) | 23.33%                                     |                                                |
| Gastrointestinal                         | Diarrhea                                   | 26.67%                                         |

Data sourced from a safety analysis of 30 patients in a Phase I/IIa trial.[5]

Notably, hyperphosphatemia is a well-recognized class effect of FGFR inhibitors and is considered a pharmacodynamic biomarker of target engagement.[1][4] In clinical settings, this was manageable.[1] Importantly, no dose-limiting toxicities were reported, and the maximum tolerated dose had not been reached in the early dose-escalation studies, suggesting a generally manageable safety profile.[2][5] Central serous retinopathy, a known toxicity of some other FGFR inhibitors, was not observed with **Gunagratinib** in the reported data.[5]

### **Comparative Context with Other FGFR Inhibitors**

While a direct comparative table of preclinical data is not possible due to the lack of public information for **Gunagratinib**, a comparison of the clinical safety profile with other approved FGFR inhibitors like Pemigatinib and Infigratinib shows a similar pattern of on-target toxicities. Hyperphosphatemia is a consistent finding across this class of drugs. Differences in the rates of other adverse events, such as nail toxicities, stomatitis, and ocular events, would be key



differentiators in a direct preclinical comparative study. **Gunagratinib** has demonstrated a good safety and tolerability profile in comparison to other approved FGFR inhibitors in a clinical setting.[6]

## **Experimental Protocols**

Below is a standardized, representative protocol for a preclinical toxicology study that would be conducted for a novel FGFR inhibitor like **Gunagratinib**.

Title: A Repeat-Dose Toxicology Study of **Gunagratinib** in Sprague-Dawley Rats and Beagle Dogs.

Objective: To evaluate the potential toxicity of **Gunagratinib** following daily oral administration for 28 consecutive days and to assess the reversibility of any toxic effects during a 14-day recovery period.

### Methodology:

- Animal Models: Male and female Sprague-Dawley rats (n=10/sex/group) and Beagle dogs (n=3/sex/group).
- Dosing: Gunagratinib administered once daily via oral gavage. Dose groups would include
  a vehicle control, a low-dose, a mid-dose, and a high-dose group. Doses would be
  determined from preliminary dose-range finding studies.
- Duration: 28 days of continuous dosing followed by a 14-day recovery period for a subset of animals.
- Parameters Monitored:
  - Clinical Observations: Daily checks for mortality, morbidity, and clinical signs of toxicity.
  - Body Weight and Food Consumption: Measured weekly.
  - Ophthalmology: Examinations performed pre-study and at termination.
  - Electrocardiography (ECG): Performed on dogs pre-study and at multiple time points.



- Clinical Pathology: Hematology, clinical chemistry (including phosphate and calcium levels), and coagulation parameters assessed at baseline and termination.
- Toxicokinetics: Blood samples collected at various time points to determine the plasma concentration of **Gunagratinib**.
- Gross Pathology and Organ Weights: Full necropsy performed at the end of the dosing or recovery period.
- Histopathology: A comprehensive panel of tissues from all animals examined microscopically.

## Visualizations Signaling Pathway





Click to download full resolution via product page

Caption: Simplified FGFR signaling pathway and the inhibitory action of **Gunagratinib**.



### **Experimental Workflow**



Click to download full resolution via product page

Caption: General workflow for a 28-day repeat-dose preclinical toxicology study.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ascopubs.org [ascopubs.org]
- 2. Phase 1 Results of Gunagratinib in Patients with Advanced Solid Tumors Harboring FGFR Pathway Alterations | CCA News Online [ccanewsonline.com]
- 3. InnoCare Announces Orphan Drug Designation of Gunagrabtinib by US FDA for Treatment of Cholangiocarcinoma | INNOCARE [innocarepharma.com]
- 4. targetedonc.com [targetedonc.com]
- 5. oncnursingnews.com [oncnursingnews.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Comparative Preclinical Safety Profile of Gunagratinib: An Indirect Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10823835#comparative-analysis-of-gunagratinib-s-safety-profile-in-preclinical-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com